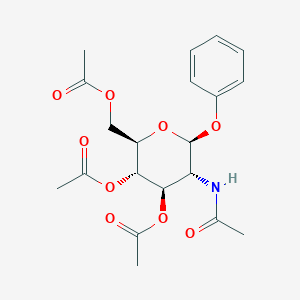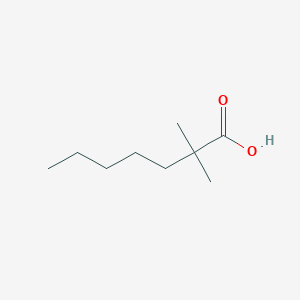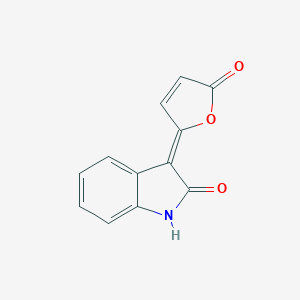
Antimony sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimony sulfide (Sb2S3) is a naturally occurring mineral that has been used for centuries in various applications, including pigments, glass, and fireworks. In recent years, antimony sulfide has gained attention in the scientific community due to its potential use in electronic and optoelectronic devices, such as solar cells and photodetectors.
Wissenschaftliche Forschungsanwendungen
1. Environmental Contaminant Sequestration
Antimony sulfide plays a role in environmental remediation, especially in wetland sediments. Bennett et al. (2017) discovered that antimony can be trapped in wetland sediments by reduced sulfur, which has implications for the management and remediation of wetlands contaminated with antimony (Bennett et al., 2017).
2. Solar Energy Material
Antimony sulfide is an important material in solar cells and other energy-related applications. Murtaza et al. (2015) discussed the use of antimony sulfide in solar cells, thermoelectric devices, and other electronic equipment. Their research showed the potential of antimony sulfide thin films in solar energy conversion (Murtaza et al., 2015).
3. Application in Batteries
Dong et al. (2019) developed nitrogen-doped carbon-encapsulated antimony sulfide nanowires for sodium-ion batteries. This innovation demonstrates the potential of antimony sulfide in next-generation energy storage devices, offering high capacity and stability (Dong et al., 2019).
4. Electromagnetic Wave Absorption
Qiao et al. (2021) extended the application of antimony sulfide to electromagnetic (EM) wave absorption. They demonstrated that high-permittivity Sb2S3 single-crystal nanorods can be an efficient material for EM wave absorption, introducing a new concept in the design of dielectric EM wave absorption materials (Qiao et al., 2021).
5. Water Splitting Properties
Prabhakar et al. (2020) explored the use of antimony sulfide in photoelectrochemical water splitting. They synthesized Sb2S3 by a simple sulfurization process and achieved significant photocurrent densities, paving the way for its application in solar fuel generation (Prabhakar et al., 2020).
6. Photodetector Applications
Vinayakumar et al. (2018) reported on the use of copper antimony sulfide thin films for visible to near-infrared photodetector applications. Their findings are beneficial for developing cost-effective and environmentally friendly photodetectors based on CuSbS2 thin films (Vinayakumar et al., 2018).
Eigenschaften
CAS-Nummer |
12627-52-0 |
|---|---|
Produktname |
Antimony sulfide |
Molekularformel |
SSb |
Molekulargewicht |
153.83 g/mol |
IUPAC-Name |
sulfanylideneantimony |
InChI |
InChI=1S/S.Sb |
InChI-Schlüssel |
YPMOSINXXHVZIL-UHFFFAOYSA-N |
SMILES |
S=[Sb] |
Kanonische SMILES |
S=[Sb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




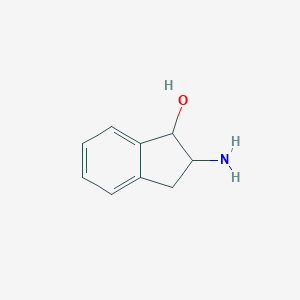
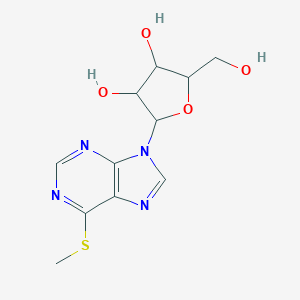
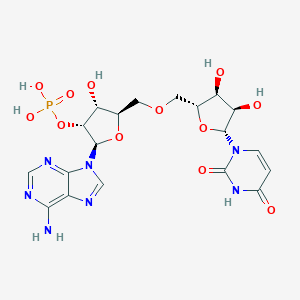
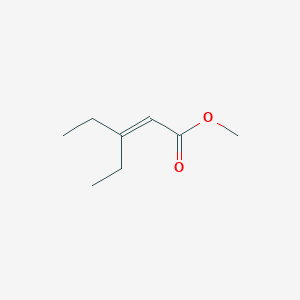
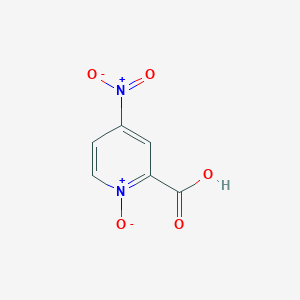
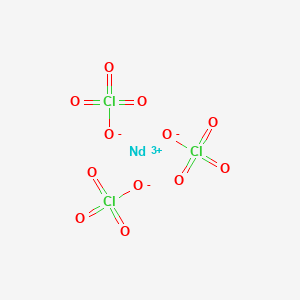

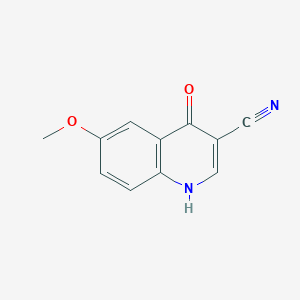
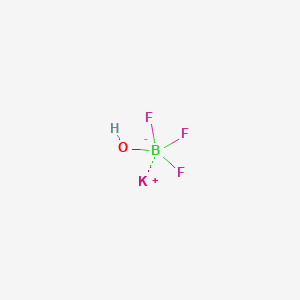
![trisodium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]-4-sulphonatobenzoate](/img/structure/B81890.png)
